molecular formula C14H12N2 B1678164 Neocuproine CAS No. 484-11-7

Neocuproine

Cat. No. B1678164
CAS RN: 484-11-7
M. Wt: 208.26 g/mol
InChI Key: IYRGXJIJGHOCFS-UHFFFAOYSA-N
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Patent
US09110047B2

Procedure details

An acid mixture composed of 5 mL nitric acid (GR (Guaranteed Reagent) grade undiluted solution from Wako Pure Chemical Industries Ltd.) and 10 mL sulfuric acid (GR grade undiluted solution from Wako Pure Chemical Industries Ltd.) was added to 0.5 g of 2,9-dimethyl-1,10-phenanthroline (Wako Pure Chemical Industries Ltd.) and the mixture was heated to 115° C. for 1 hour. To the resulting solution, 100 g of ice was added and the pH of the chilled solution was adjusted to 8.0 by the addition of sodium hydroxide. The resulting precipitate was separated by filtration and dried at 110° C. to give 5-nitro-2,9-dimethyl-1,10-phenanthroline as shown by the formula (B) in FIG. 1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:19]=[CH:18][C:17]2[C:8](=[C:9]3[C:14](=[CH:15][CH:16]=2)[CH:13]=[CH:12][C:11]([CH3:20])=[N:10]3)[N:7]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[N+:1]([C:15]1[CH:16]=[C:17]2[C:8]([N:7]=[C:6]([CH3:5])[CH:19]=[CH:18]2)=[C:9]2[C:14]=1[CH:13]=[CH:12][C:11]([CH3:20])=[N:10]2)([O-:4])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=NC2=C3N=C(C=CC3=CC=C2C=C1)C
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried at 110° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CC(=NC2=C2N=C(C=CC2=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.